molecular formula C15H6Cl2N2O2 B13702614 7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione

7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione

Cat. No.: B13702614
M. Wt: 317.1 g/mol
InChI Key: WDIWBJWPIVJQNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione is an organic compound with a complex structure, consisting of a 7,9-dichloroindolo ring fused to a quinazoline ring with dione groups at the 6 and 12 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione typically involves the oxidation of isatin and its 5-substituted analogs using potassium permanganate in anhydrous acetonitrile. This method yields indolo[2,1-b]quinazoline-6,12-dione and its derivatives . Another approach involves the oxidative coupling of 5,7-dichloroisatin with isatin under similar conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the quinazoline ring.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in anhydrous acetonitrile.

    Reduction: Common reducing agents like sodium borohydride.

    Substitution: Halogenation reagents such as chlorine or bromine.

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione involves its interaction with specific molecular targets and pathways. The compound’s planar structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, it may inhibit certain enzymes or proteins involved in critical biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

    Tryptanthrin (indolo[2,1-b]quinazoline-6,12-dione): A natural product with similar structural features but lacking the dichloro substitution.

    2,8-Dimethylindolo[2,1-b]quinazoline-6,12-dione: A derivative with methyl groups instead of chlorine atoms.

    2,8-Dibromoindolo[2,1-b]quinazoline-6,12-dione: A brominated analog of the compound

Uniqueness: 7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione is unique due to its specific dichloro substitution, which can significantly influence its chemical reactivity and biological activity compared to its analogs

Properties

Molecular Formula

C15H6Cl2N2O2

Molecular Weight

317.1 g/mol

IUPAC Name

7,9-dichloroindolo[2,1-b]quinazoline-6,12-dione

InChI

InChI=1S/C15H6Cl2N2O2/c16-7-5-9(17)12-11(6-7)19-14(13(12)20)18-10-4-2-1-3-8(10)15(19)21/h1-6H

InChI Key

WDIWBJWPIVJQNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C4=C(C(=CC(=C4)Cl)Cl)C(=O)C3=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.